Stereochemical Potency Differential: (R)-Phaclofen vs. (S)-Phaclofen Binding Affinity
The biological activity of phaclofen resides exclusively in the (R)-enantiomer. In radioligand binding assays using [3H]-(R)-baclofen on rat cerebellar membranes, (-)-(R)-phaclofen inhibited binding with an IC50 of 76 ± 13 μM, whereas (+)-(S)-phaclofen exhibited no meaningful inhibition (IC50 > 1000 μM) [1]. In functional cortical slice assays, (-)-(R)-phaclofen at 200 μM was equipotent with racemic (RS)-phaclofen at 400 μM in antagonizing baclofen, while (+)-(S)-phaclofen at 200 μM produced no detectable antagonism [1].
| Evidence Dimension | GABAB receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | 76 ± 13 μM [(-)-(R)-phaclofen] |
| Comparator Or Baseline | (+)-(S)-phaclofen: IC50 > 1000 μM |
| Quantified Difference | >13-fold difference; (S)-enantiomer inactive at testable concentrations |
| Conditions | Rat cerebellar membranes; [3H]-(R)-baclofen radioligand |
Why This Matters
Procurement of racemic phaclofen intrinsically delivers 50% inactive material; researchers requiring defined stereochemistry must verify enantiomeric composition or procure resolved (R)-phaclofen specifically.
- [1] Tran HW, Mickel SJ, Froestl W, et al. GABAB antagonists: Resolution, absolute stereochemistry, and pharmacology of (R)- and (S)-phaclofen. Chirality. 1994;6(7):583-589. View Source
